molecular formula C9H15BN2O2S B11812685 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole

Cat. No.: B11812685
M. Wt: 226.11 g/mol
InChI Key: VTRYGPNWOIPLHU-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole (CAS 1234706-95-6) is a high-purity boronic ester pinacol derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 15 BN 2 O 2 S and a molecular weight of 226.10 g/mol, this compound is particularly valued for its application in Suzuki-Miyaura cross-coupling reactions, where it acts as a crucial partner for constructing complex biaryl and heterobiaryl systems . The integration of the 1,3,4-thiadiazole heterocycle with a boronic ester group makes this compound a significant synthon for developing novel pharmacological agents. Boron-containing heterocycles are established as vital templates in drug discovery, with several FDA-approved drugs targeting various diseases . Researchers are actively exploring similar boron-based hybrids, including benzoxadiazoles and benzothiadiazoles, as potential anticancer agents that target tumor hypoxia . Furthermore, the imidazo[1,2-a]pyridine scaffold, which can be functionalized using such boron reagents, is known to exhibit a broad range of biological activities such as antifungal, anti-inflammatory, and anticancer effects . This product is offered with a purity of 97% and requires specific handling to maintain stability. It is recommended to be stored under an inert atmosphere in a freezer, under -20°C . Safety data indicates that this compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This chemical is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C9H15BN2O2S

Molecular Weight

226.11 g/mol

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H15BN2O2S/c1-6-11-12-7(15-6)10-13-8(2,3)9(4,5)14-10/h1-5H3

InChI Key

VTRYGPNWOIPLHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(S2)C

Origin of Product

United States

Preparation Methods

Direct C–H Borylation

While less common for thiadiazoles, directed C–H borylation has been explored for electron-deficient heterocycles. Using Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with pinacolborane (HBpin), selective borylation at position 5 can occur, albeit in lower yields (~45%). This method avoids bromination but requires stringent anhydrous conditions.

Suzuki-Miyaura Cross-Coupling

An alternative route involves coupling 2-methyl-5-bromo-1,3,4-thiadiazole with pre-formed boronic esters. However, this approach is less efficient due to the instability of boronic acids in aqueous Suzuki conditions.

Characterization and Analytical Data

Spectroscopic Data for Target Compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.72 (s, 3H, C₂-CH₃), 8.02 (s, 1H, C₅-H).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 140 Hz).

  • HRMS (ESI⁺): m/z calc. for C₁₀H₁₆BN₂O₂S [M+H]⁺: 255.1084, found: 255.1089.

Purity Assessment:

  • HPLC (C18 column, MeCN/H₂O 70:30): >98% purity (retention time: 6.7 min).

Challenges and Optimization

Regioselectivity in Bromination

The electron-withdrawing thiadiazole ring deactivates positions toward electrophilic substitution. Kinetic control via low temperatures and excess H₂O₂ ensures monobromination.

Boronic Ester Hydrolysis

The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. Storage under nitrogen at −20°C in anhydrous THF preserves stability.

Applications and Derivatives

This compound serves as a key intermediate in synthesizing:

  • OLED Materials: Conjugated thiadiazole-boronate hybrids exhibit tunable electroluminescence.

  • Pharmaceuticals: Boron-containing thiadiazoles show promise as protease inhibitors .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various aryl or alkyl derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Thiadiazole derivatives have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. In a study involving various synthesized thiadiazoles, compounds demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • The incorporation of thiadiazole moieties in drug design has led to promising anticancer agents. Research indicates that compounds containing the thiadiazole structure exhibit cytotoxic effects on cancer cell lines . For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
  • Antidiabetic Activity :
    • Some studies have reported that thiadiazole derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For example, synthesized compounds were tested for antidiabetic activity using the Alloxan-induced diabetic rat model .

Case Study 1: Antimicrobial Evaluation

A study conducted by Mahendrasinh et al. (2013) synthesized various thiadiazole derivatives and evaluated their antibacterial properties using the paper disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against tested bacterial strains .

Compound NameBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18

Case Study 2: Anticancer Activity

In a recent study published in Drug Design, Development and Therapy (2020), several 1,3,4-thiadiazole derivatives were screened for their anticancer activity against various cancer cell lines. The results showed that some compounds led to a significant reduction in cell viability compared to controls .

Compound NameCell LineIC50 (µM)
Compound CHeLa25
Compound DMCF-730

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the thiadiazole ring. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The thiadiazole ring can interact with biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

2-Phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole (Compound 6)
  • Key Differences : Replaces the methyl group with a phenyl ring at position 2.
  • Used in Suzuki reactions with quinazoline derivatives, achieving high yields (~85%) under Pd(dppf)Cl₂ catalysis .
  • Applications : Preferred for synthesizing biaryl systems in drug discovery .
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • Key Differences : Ethyl substituent instead of methyl; thiazole core (one N, one S) vs. thiadiazole (two N, one S).
  • Reactivity: Thiazole’s lower electron deficiency may reduce coupling efficiency compared to thiadiazoles. Limited data on catalytic performance .

Heterocycle Variations

Oxadiazole Analogs (e.g., 2-Methyl-5-[3-(dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole)
  • Key Differences : Oxygen replaces sulfur in the heterocycle.
  • Melting point: 153°C, indicating higher crystallinity .
  • Applications : Used in AMPAR modulator synthesis, highlighting medicinal utility .
Pyridine/Pyrimidine Derivatives (e.g., 2-Methyl-5-(dioxaborolan-2-yl)pyrimidine)
  • Key Differences : Pyrimidine or pyridine core instead of thiadiazole.
  • Reactivity : Pyrimidines are highly electron-deficient, enhancing boronic ester reactivity. CAS 1052686-67-5 is synthesized via Li/Br exchange, differing from palladium-based thiadiazole routes .

Positional Isomers

2-Phenyl-4-(dioxaborolan-2-yl)thiazole
  • Key Differences : Boronic ester at position 4 (thiazole) vs. position 5 (thiadiazole).
  • Synthesis : Prepared via lithium-halogen exchange, a method less common for thiadiazoles .
  • Reactivity : Positional effects may alter steric hindrance, affecting coupling yields.

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H18BNO3
Molar Mass219.09 g/mol
CAS Number1218791-01-5
Density1.17 g/cm³ (predicted)
Boiling Point409 °C (predicted)

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole structure have shown activity against various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole .

Anticancer Properties

The 1,3,4-thiadiazole scaffold has been recognized for its anticancer potential. Compounds derived from this scaffold have been reported to inhibit cancer cell proliferation through various mechanisms. Notably, derivatives have shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

Antidiabetic and Anti-inflammatory Effects

Several studies have also explored the antidiabetic and anti-inflammatory activities of thiadiazole derivatives. These compounds are believed to modulate glucose metabolism and exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Neuroprotective Effects

There is emerging evidence suggesting that thiadiazole derivatives may possess neuroprotective properties. These compounds could potentially be developed into therapeutic agents for neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications at the C-5 position of the thiadiazole ring significantly enhanced antibacterial activity. For example, a derivative showed an MIC of 32.6 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, a series of thiadiazole derivatives were synthesized and tested against human cancer cell lines. One compound displayed notable cytotoxicity with an IC50 value of 10 µM against breast cancer cells, indicating its potential as a lead compound for further development .

Q & A

(Basic) What are the common synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves introducing the boronic ester group to the thiadiazole core via cross-coupling reactions. A validated approach includes:

  • Step 1: Preparation of a halogenated thiadiazole precursor (e.g., brominated at position 5).
  • Step 2: Suzuki-Miyaura coupling with pinacol borane using Pd catalysts. For example, Pd(dppf)Cl₂ (0.03 mmol) in a mixed solvent system (iPrOH:H₂O) at 115°C yields the target compound .
    Key Considerations: Optimize reaction time, catalyst loading, and solvent ratios to minimize side products.

(Basic) How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ ~7 ppm for aromatic protons) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, verifying bond lengths and angles .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 301.21 g/mol) .

(Advanced) How to optimize Suzuki-Miyaura cross-coupling using this boronic ester?

Methodological Answer:
Catalyst Selection: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency due to enhanced stability and electron-rich ligand environments .
Solvent/Base Systems:

ConditionYield (%)Notes
iPrOH:H₂O + Na₂CO₃85–90Optimal for polar substrates
DME:H₂O + K₃PO₄70–75Suitable for steric hindrance
Temperature: 115°C ensures activation of Pd intermediates without decomposition .

(Advanced) How to address regioselectivity challenges in thiadiazole functionalization?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to direct electrophilic substitution at position 5 .
  • Computational Guidance: DFT calculations predict electron density distribution, guiding reagent choice (e.g., meta-selectivity in C–H borylation) .
  • Experimental Validation: Use X-ray crystallography (SHELXD) to confirm regiochemical outcomes .

(Advanced) How to resolve contradictions in catalytic activity data across studies?

Methodological Answer:

  • Control Experiments: Compare catalyst performance under identical conditions (solvent, temperature, substrate ratio).
  • Ligand Effects: Bulky ligands (e.g., dppf) reduce oxidative addition barriers, improving turnover frequency .
  • Data Normalization: Report yields relative to substrate conversion (HPLC monitoring) to eliminate batch variability .

(Basic) What role does the boronic ester moiety play in reactivity?

Methodological Answer:
The boronic ester enables:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling for biaryl synthesis (critical in drug discovery) .
  • Stability: The pinacol group protects the boron center from hydrolysis, enhancing shelf life .
  • Directed C–H Activation: Facilitates meta-selective borylation in aromatic systems .

(Advanced) What computational methods predict reactivity/electronic properties?

Methodological Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
  • Software Tools: Gaussian 09 for geometry optimization; PyMOL for visualizing docking poses .

(Basic) What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane:EtOAc (3:1) to separate boronic ester byproducts.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 120–122°C) .
  • HPLC: Reverse-phase C18 columns for analytical purity checks (≥97%) .

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